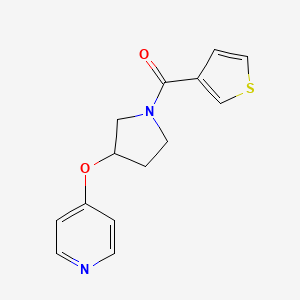

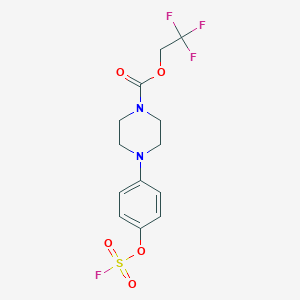

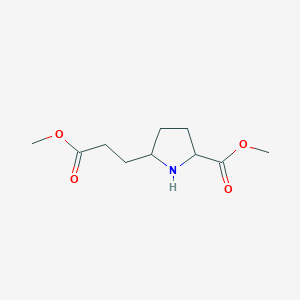

![molecular formula C18H19N3O5S2 B2806965 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-73-5](/img/structure/B2806965.png)

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring .Applications De Recherche Scientifique

Antimicrobial Activity

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: exhibits potent antimicrobial properties. It has been investigated for its ability to combat bacterial, fungal, and viral infections. Researchers have explored its potential as a novel antimicrobial agent, particularly against drug-resistant strains. The compound’s unique structure may interfere with essential cellular processes in pathogens, making it a promising candidate for future drug development .

Anticancer Potential

This compound also shows promise in the fight against cancer. Its benzothiazole scaffold contributes to its cytotoxic effects. Researchers have studied its impact on cancer cell lines, including breast, lung, and colon cancer. Preliminary results suggest that it inhibits tumor growth and induces apoptosis (programmed cell death). Further investigations are underway to unlock its full potential as an anticancer agent .

Antioxidant Properties

The presence of the thiazole ring in (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide imparts antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage. This compound may find applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

Inflammation lies at the core of many diseases. This compound has been investigated for its anti-inflammatory potential. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis, inflammatory bowel disease, and even neuroinflammation. Researchers are keen on unraveling its precise mechanisms of action .

Antihypertensive Activity

High blood pressure affects millions worldwide. Some studies have explored the vasorelaxant properties of (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide . It may help dilate blood vessels, potentially aiding in hypertension management. However, more research is needed to validate its efficacy and safety .

Hepatoprotective Potential

The liver plays a vital role in detoxification and metabolism. This compound has been investigated for its hepatoprotective effects. It may shield liver cells from damage caused by toxins, drugs, or infections. Researchers are keen on understanding its impact on liver function and disease prevention .

Other Applications

Beyond the mentioned fields, this compound’s versatility extends to potential applications in Alzheimer’s disease (due to its anti-Alzheimer properties), diabetes management (as an antidiabetic agent), and even as an industrial chemical. Its structural features make it an exciting target for further exploration .

If you’d like more detailed information on any specific application, feel free to ask! 😊 .

Mécanisme D'action

Propriétés

IUPAC Name |

4-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-25-10-9-21-15-8-7-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONVQBIIVHDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

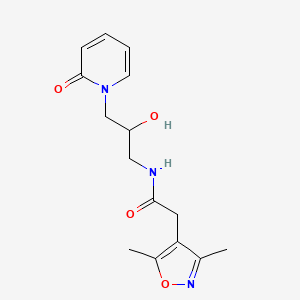

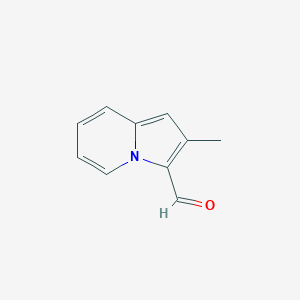

![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)

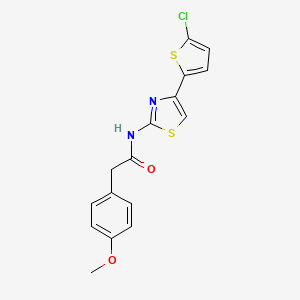

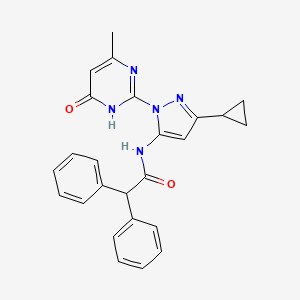

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)

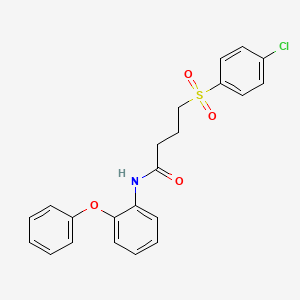

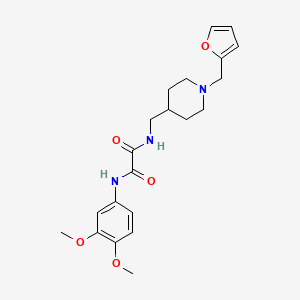

![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)